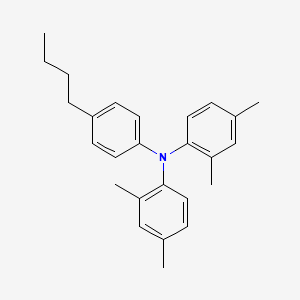
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl-: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzenamine core substituted with butyl and dimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to benzenamine using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Alkylation: The benzenamine is subjected to alkylation with 4-butylphenyl and 2,4-dimethylphenyl groups. This can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
科学研究应用
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.
作用机制
The mechanism by which Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-: Lacks the additional dimethyl substitution.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,6-dimethyl-: Has a different substitution pattern on the aromatic ring.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-3,5-dimethyl-: Another isomer with different methyl group positions.
Uniqueness
The unique substitution pattern of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
485799-05-1 |
|---|---|
分子式 |
C26H31N |
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C26H31N/c1-6-7-8-23-11-13-24(14-12-23)27(25-15-9-19(2)17-21(25)4)26-16-10-20(3)18-22(26)5/h9-18H,6-8H2,1-5H3 |
InChI 键 |
NIHBJSBXKSQVPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


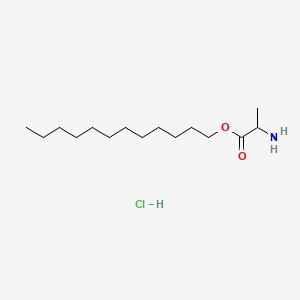
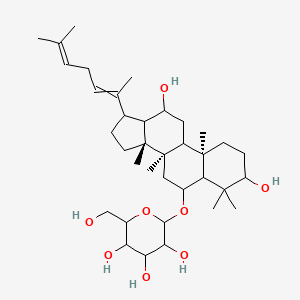
![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
![2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)
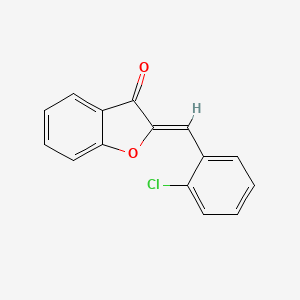
![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)
![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)
methyl}propanedinitrile](/img/structure/B14799947.png)
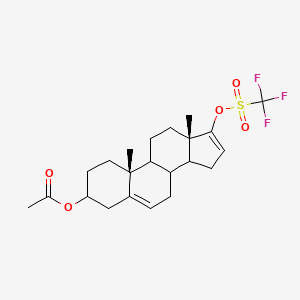
![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
